molecular formula C23H19N3OS3 B2593397 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine CAS No. 862975-60-8

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine

Cat. No.: B2593397
CAS No.: 862975-60-8
M. Wt: 449.61
InChI Key: PORALSUVIDDOHN-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine is a structurally complex heterocyclic compound featuring two benzothiazole moieties bridged by a tetrahydrobenzo[b]thiophene core. The molecule includes a 6-methoxy substitution on one benzothiazole ring, which likely enhances solubility and modulates electronic properties, and a partially saturated tetrahydrobenzothiophene ring, which may influence conformational flexibility and bioavailability. This compound belongs to a class of nitrogen-sulfur heterocycles known for diverse pharmacological applications, including antimicrobial and anticancer activities . Its synthesis likely involves multi-step coupling reactions, as inferred from analogous protocols for tetrahydrobenzo[b]thiophen-2-amine derivatives in the literature .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3OS3/c1-27-13-10-11-16-19(12-13)30-23(25-16)26-22-20(14-6-2-4-8-17(14)28-22)21-24-15-7-3-5-9-18(15)29-21/h3,5,7,9-12H,2,4,6,8H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORALSUVIDDOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine typically involves multi-step organic reactions. One common method includes the formation of the benzothiazole ring through a cyclization reaction involving ortho-aminothiophenol and a suitable aldehyde or ketone. The tetrahydrobenzo[b]thiophene moiety can be introduced via a Friedel-Crafts acylation reaction followed by reduction. The final step involves coupling the two moieties under conditions that promote the formation of the desired amine linkage .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole or tetrahydrobenzo[b]thiophene rings .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to benzo[d]thiazole and thieno[2,3-c]pyridine structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzo[d]thiazole have shown marked cytotoxic effects against leukemia and solid tumor-derived cell lines, with some compounds demonstrating a half-maximal inhibitory concentration (CC(50)) in the low micromolar range (4-9 µM) . The ability of these compounds to inhibit cell proliferation suggests their potential as anticancer agents.

Antimicrobial Properties

Compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine have been evaluated for antimicrobial activity against various pathogens. Studies have shown that certain derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi . The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing antimicrobial efficacy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Certain thiazole and thiophene derivatives have been reported to act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain pathways . This inhibition is associated with reduced production of pro-inflammatory mediators, suggesting the compound's potential use in treating inflammatory diseases.

Interaction with Biological Targets

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For example:

  • DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication processes in cancer cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and proliferation, such as topoisomerases or kinases.

Cytotoxic Mechanism

The cytotoxic effects observed in cancer cell lines are often linked to the induction of apoptosis (programmed cell death). Compounds from this class may trigger apoptotic pathways by activating caspases or modulating Bcl-2 family proteins .

Study on Anticancer Activity

A study published in 2003 synthesized several benzo[d]thiazole derivatives and evaluated their cytotoxicity against a panel of human cancer cell lines. The results indicated that certain compounds significantly inhibited the growth of leukemia cells while displaying lower toxicity towards normal cells .

Evaluation of Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers synthesized a series of thiazole-based compounds and tested them against various bacterial strains. The findings revealed that specific modifications to the thiazole ring enhanced antibacterial activity against resistant strains .

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycles and Substituents

  • Target Compound : Contains two benzo[d]thiazole rings (one with a 6-methoxy group) and a tetrahydrobenzo[b]thiophene bridge. The saturated thiophene ring distinguishes it from fully aromatic systems .
  • N-(5,6-Methylenedioxybenzothiazole-2-yl) Derivatives : Feature a methylenedioxy substituent on the benzothiazole ring, which enhances electron density compared to the methoxy group in the target compound .
  • 4-(4′-Nitrophenyl)thiazol-2-amines : Possess a nitro-substituted phenyl ring directly attached to a thiazole core, conferring strong electron-withdrawing effects absent in the target compound .
  • N-Substituted Benzothiazol-2-amines : Include simpler aryl groups (e.g., phenyl, 3-chlorophenyl) on the benzothiazole amine, lacking the tetrahydrobenzothiophene bridge .

Key Structural Differences

Compound Class Core Structure Substituents Unique Features
Target Compound Benzothiazole-tetrahydrobenzothiophene 6-methoxybenzothiazole Partially saturated bridge
Methylenedioxy Derivatives Benzothiazole 5,6-methylenedioxy High electron density
Nitrophenylthiazoles Thiazole 4-nitrophenyl Strong electron-withdrawing nitro group
N-Arylbenzothiazoles Benzothiazole Phenyl, 3-chlorophenyl Simple aryl substitution
Physicochemical and Pharmacological Properties
  • Methylenedioxy derivatives (Table 1 in ) likely exhibit higher melting points due to increased molecular rigidity.
  • Solubility : The 6-methoxy group in the target compound may improve aqueous solubility compared to chloro- or nitro-substituted analogues .
  • Bioactivity: While direct data for the target compound is unavailable, related benzothiazoles and triazolothiadiazoles demonstrate antimicrobial, anticancer, and anti-inflammatory activities .
Challenges and Opportunities
  • Synthetic Complexity : The target compound’s multi-step synthesis contrasts with simpler N-arylbenzothiazoles, posing scalability challenges .
  • Pharmacological Potential: Structural hybridity (benzothiazole + tetrahydrobenzothiophene) offers unique opportunities for drug design, particularly in targeting enzymes or receptors requiring dual heterocyclic recognition.

Biological Activity

The compound N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine is a novel benzothiazole derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure

The compound can be represented with the following structural formula:

C21H19N3S2\text{C}_{21}\text{H}_{19}\text{N}_{3}\text{S}_{2}

Synthesis

The synthesis of the compound involves multi-step organic reactions, typically starting from readily available benzothiazole derivatives. The synthetic pathway often includes the formation of key intermediates followed by cyclization and functional group modifications to achieve the target structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including our compound of interest. For instance, a study demonstrated that similar benzothiazole compounds exhibited significant inhibition of cancer cell proliferation in various cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The mechanism was linked to the induction of apoptosis and cell cycle arrest at concentrations as low as 1 μM .

Table 1: Anticancer Activity Overview

Cell LineIC50 (µM)Mechanism of Action
A4311.0Apoptosis induction
A5491.5Cell cycle arrest
H12992.0Inhibition of AKT/ERK pathways

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research indicates that benzothiazole derivatives can significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α. In vitro studies have shown that compounds similar to our target molecule can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways .

Table 2: Inflammatory Cytokine Inhibition

CytokineBaseline Level (pg/mL)Post-Treatment Level (pg/mL)
IL-615050
TNF-α12030

The biological activities of this compound are primarily attributed to its ability to modulate key signaling pathways involved in cancer progression and inflammation:

  • AKT/ERK Pathway Inhibition : The compound has been shown to inhibit both AKT and ERK signaling pathways, which are crucial for cell survival and proliferation in cancer cells.
  • Induction of Apoptosis : The activation of pro-apoptotic factors and downregulation of anti-apoptotic proteins lead to increased apoptosis in cancer cells.
  • Reduction of Inflammatory Mediators : By inhibiting COX activity and reducing cytokine production, the compound mitigates inflammatory responses.

Case Studies

Several case studies have documented the efficacy of similar benzothiazole derivatives in preclinical models:

  • Study on Compound B7 : This compound demonstrated significant tumor growth inhibition in xenograft models when administered at a dosage that effectively reduced IL-6 levels .
  • In Vivo Evaluation : Animal models treated with benzothiazole derivatives showed reduced tumor sizes and improved survival rates compared to control groups.

Q & A

Q. Optimization strategies :

  • Adjust solvent polarity (e.g., DMF for slower reactions, ethanol for faster precipitations) .
  • Use catalytic bases (e.g., NaH in THF) to enhance nucleophilic substitution efficiency .
  • Monitor reaction progress via TLC to minimize side products .

What spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • 1H/13C NMR : Critical for confirming aromatic proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbon skeletons. Discrepancies in chemical shifts can indicate tautomerism or impurities .
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹, S-C vibrations in thiazole rings) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., experimental vs. calculated m/z) and detects isotopic patterns for sulfur-containing moieties .
  • Melting Point Analysis : Sharp melting ranges (e.g., 156–158°C) confirm crystalline purity .

Q. Contradiction resolution :

  • Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals .
  • Compare experimental IR peaks with computational simulations (e.g., DFT) .

How can researchers resolve discrepancies in biological activity data across studies?

Answer:
Discrepancies often arise from:

  • Solubility differences : Use standardized solvents (e.g., DMSO for in vitro assays) and confirm concentrations via UV-Vis .
  • Receptor heterogeneity : Validate target specificity using knockout cell lines or competitive binding assays .
  • Metabolic instability : Perform stability studies in liver microsomes to identify degradation pathways .

Q. Methodological approaches :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD values) to receptors .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

What strategies are recommended for studying structure-activity relationships (SAR) in derivatives?

Answer:

  • Core modifications : Replace the methoxy group with halogens or alkyl chains to evaluate electronic/steric effects on receptor affinity .
  • Scaffold hybridization : Fuse tetrahydrobenzo[b]thiophen with pyridazine or pyrimidine rings to enhance π-π stacking .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with thiazole N atoms) .

Q. Experimental validation :

  • Synthesize analogs via parallel combinatorial chemistry .
  • Test in enzyme inhibition assays (e.g., α-glucosidase for antidiabetic potential) .

How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

Answer:

  • pH-dependent degradation : Perform accelerated stability testing in buffers (pH 1–10) to identify hydrolysis-prone sites (e.g., amide bonds) .
  • Thermal stability : Use DSC/TGA to determine decomposition thresholds (>200°C typical for aromatic systems) .
  • Light sensitivity : Store samples in amber vials if UV-Vis shows photooxidation (λmax ~300 nm) .

Q. Mitigation strategies :

  • Lyophilization for long-term storage .
  • Encapsulation in cyclodextrins or liposomes to enhance aqueous stability .

What computational methods are effective for predicting reactivity and regioselectivity in functionalization reactions?

Answer:

  • DFT calculations : Predict electrophilic aromatic substitution sites using Fukui indices (e.g., C-5 position in benzothiazole) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. ethanol) .
  • Docking studies : Guide functionalization by identifying steric clashes in receptor binding pockets .

Q. Validation :

  • Compare computational results with experimental regioselectivity data (e.g., HPLC monitoring) .

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